An In-depth Technical Guide to Methylaminoformyl Chloride: Structure, Properties, and Applications
An In-depth Technical Guide to Methylaminoformyl Chloride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylaminoformyl chloride (CAS No. 6452-47-7), also known as N-methylcarbamoyl chloride, is a highly reactive chemical intermediate pivotal in synthetic organic chemistry. Its utility spans the pharmaceutical, agrochemical, and dye industries, primarily serving as a potent electrophile for the introduction of the methylcarbamoyl moiety. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on data relevant to research and development professionals.
Chemical Structure and Identification
Methylaminoformyl chloride is a simple yet versatile acyl chloride. Its structure consists of a central carbonyl group bonded to a methylamino group and a chlorine atom. This arrangement makes the carbonyl carbon highly susceptible to nucleophilic attack, which is the basis of its reactivity.
Table 1: Structural and Identification Data for Methylaminoformyl Chloride
| Parameter | Value | Reference(s) |
| IUPAC Name | N-methylcarbamoyl chloride | [1] |
| CAS Number | 6452-47-7 | [2][3] |
| Molecular Formula | C₂H₄ClNO | [2][3] |
| Molecular Weight | 93.51 g/mol | [1] |
| Canonical SMILES | CNC(=O)Cl | [2] |
| InChI | InChI=1S/C2H4ClNO/c1-4-2(3)5/h1H3,(H,4,5) | [2][3] |
| InChIKey | GRRYSIXDUIAUGY-UHFFFAOYSA-N | [2][3] |
Physicochemical Properties
Methylaminoformyl chloride is a volatile and moisture-sensitive compound. There is some discrepancy in the literature regarding its physical state at room temperature, with sources describing it as both a colorless liquid and a white crystalline solid.[2] This is consistent with its reported melting point of 45°C, suggesting it can exist in either state depending on ambient conditions.[3][4][5]
Table 2: Physicochemical Properties of Methylaminoformyl Chloride
| Property | Value | Reference(s) |
| Appearance | White crystalline solid or colorless liquid with a pungent odor | [2][6] |
| Melting Point | 45°C (decomposes) | [3][4][5] |
| Boiling Point | 93°C (decomposes) | [3][5] |
| Density (Predicted) | 1.185 ± 0.06 g/cm³ | [3] |
| Water Solubility | Soluble, but decomposes | [2][4] |
| Solubility in Organic Solvents | Soluble in acetonitrile, DMSO, carbon tetrachloride, chlorobenzene; slightly soluble in chloroform | [3][4] |
| pKa (Predicted) | 10.67 ± 0.46 | [2][3] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
Stability and Storage: The compound is highly sensitive to air, moisture, and heat.[3][4] It is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is recommended to keep it in a desiccated environment at 2-8°C.[2][3]
Spectroscopic Profile
Detailed, publicly available spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry peak lists are scarce. Commercial suppliers note that analytical data is not always collected for this compound due to its reactive nature.[7] However, a quality control document specifies that the infrared spectrum should conform to its known structure, indicating that a carbonyl (C=O) stretching band would be a prominent feature. PubChem indicates the availability of a GC-MS spectrum, though the data is not directly accessible.[1]
Reactivity and Chemical Applications
The primary utility of methylaminoformyl chloride lies in its function as a carbamoylating agent. The electron-withdrawing chlorine atom renders the carbonyl carbon highly electrophilic, making it reactive toward a wide range of nucleophiles such as alcohols, amines, and thiols to form stable carbamate, urea, and thiocarbamate linkages, respectively.
This reactivity is harnessed in several key industrial and laboratory applications:
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Agrochemicals: It is a crucial intermediate in the production of numerous carbamate insecticides, including carbaryl, carbofuran, isoprocarb, and methomyl.[3][4]
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Pharmaceuticals: The compound is used in the synthesis of various active pharmaceutical ingredients (APIs). Notable examples include its use in creating carbamate derivatives as potential acetylcholinesterase inhibitors for treating neurological disorders and in the synthesis of acylprolinamides, a class of antibacterial agents.[3][4]
Figure 1. General reaction pathway of methylaminoformyl chloride with nucleophiles.
Experimental Protocols: Synthesis
The industrial synthesis of methylaminoformyl chloride is primarily achieved through the reaction of methylamine with phosgene.[3][4] This process is hazardous and requires specialized equipment to handle the toxic gaseous reactants at high temperatures.
Protocol: Gas-Phase Synthesis of Methylaminoformyl Chloride [3][4][8]
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Reactant Preparation: A 40% aqueous solution of methylamine is vaporized and subsequently dried to yield gaseous methylamine. Phosgene gas (typically 60-70% content) is sourced separately.
-
Preheating: The gaseous methylamine and phosgene are fed into separate preheaters. The methylamine stream is heated to 220-260°C, and the phosgene stream is heated to 200-240°C.
-
Reaction: The preheated gases are mixed, often in a Venturi-type reactor, at a molar ratio of approximately 1:1.3 (methylamine to phosgene). The synthesis reaction is carried out at a temperature of 280-300°C.
-
Reaction Equation: CH₃NH₂ + COCl₂ → CH₃NHCOCl + HCl
-
-
Product Isolation: The gaseous product stream, containing methylaminoformyl chloride and hydrogen chloride, is cooled. The product is isolated by one of two methods:
-
Solvent Absorption: The gas is bubbled through a cycling absorption system containing a cold (0-20°C) solvent, such as carbon tetrachloride or chlorobenzene, to yield a solution of the final product.
-
Condensation: The gas stream is cooled to below 35-40°C to directly condense the methylaminoformyl chloride as a liquid product.
-
Figure 2. Industrial synthesis workflow for methylaminoformyl chloride.
Safety and Handling
Methylaminoformyl chloride is a hazardous substance that must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, preferably within a fume hood. It is classified as harmful if swallowed and is irritating to the skin, eyes, and respiratory system.[2] Due to its reactivity with water, spills should not be cleaned with water; an inert absorbent material should be used.
Conclusion
Methylaminoformyl chloride is a foundational building block in modern organic synthesis. Its high reactivity, governed by the electrophilic carbamoyl chloride group, allows for the efficient construction of carbamates and ureas, which are prevalent motifs in agrochemicals and pharmaceuticals. While its hazardous and unstable nature demands careful handling, its utility as a chemical intermediate is well-established. This guide has summarized its core structural, physical, and chemical properties to aid researchers in its safe and effective application.
References
- 1. Methylcarbamoyl chloride | C2H4ClNO | CID 80931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Methylaminoformyl chloride | 6452-47-7 [chemicalbook.com]
- 4. Methylaminoformyl chloride-Application_Chemicalbook [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. METHYLAMINOFORMYL CHLORIDE, WHITE CRYSTALS [chemicalbook.com]
- 7. methylaminoformyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
